molecular formula C18H12O B15176862 Benz(a)anthracen-8-ol CAS No. 34501-23-0

Benz(a)anthracen-8-ol

Katalognummer: B15176862
CAS-Nummer: 34501-23-0
Molekulargewicht: 244.3 g/mol
InChI-Schlüssel: YZKDOJDRVFVRIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benz(a)anthracen-8-ol is a polycyclic aromatic hydrocarbon (PAH) with a hydroxyl group attached to the eighth carbon atom of the benz(a)anthracene structure. This compound is known for its complex structure, consisting of four fused benzene rings, and is produced during the incomplete combustion of organic matter. This compound is of significant interest due to its potential carcinogenic properties and its presence in environmental pollutants such as tobacco smoke and industrial emissions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benz(a)anthracen-8-ol typically involves the functionalization of benz(a)anthracene. One common method is the hydroxylation of benz(a)anthracene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound is less common due to its limited commercial applications and potential health hazards. it can be produced on a small scale for research purposes using similar synthetic routes as described above, with careful control of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Benz(a)anthracen-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Benz(a)anthracen-8-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of benz(a)anthracen-8-ol involves its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates such as epoxides and dihydrodiols. These intermediates can bind to DNA and proteins, causing mutations and cellular damage. The compound’s effects are mediated through oxidative stress, disruption of cellular signaling pathways, and interference with normal cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benz(a)anthracen-8-ol is unique due to the presence of the hydroxyl group, which significantly alters its chemical reactivity and biological activity compared to its parent compound, benz(a)anthracene. The hydroxyl group makes it more polar and increases its potential for forming hydrogen bonds, affecting its interactions with biological molecules and its environmental behavior .

Eigenschaften

CAS-Nummer

34501-23-0

Molekularformel

C18H12O

Molekulargewicht

244.3 g/mol

IUPAC-Name

benzo[a]anthracen-8-ol

InChI

InChI=1S/C18H12O/c19-18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-11,19H

InChI-Schlüssel

YZKDOJDRVFVRIR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C(C4=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.